3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline
Overview
Description
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol . This compound is characterized by the presence of a cinnoline core substituted with a chloro group at the 3-position and a 2,6-dimethoxyphenyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,6-dimethoxybenzaldehyde with 3-chlorocinnoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine .
Scientific Research Applications
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-phenylcinnoline
- 4-(2,6-Dimethoxyphenyl)cinnoline
- 3-Bromo-4-(2,6-dimethoxyphenyl)cinnoline
Uniqueness
3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is unique due to the presence of both the chloro and 2,6-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-chloro-4-(2,6-dimethoxyphenyl)cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCOLLDXASIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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